molecular formula C6H9N B1336120 3,4-dimethyl-1H-pyrrole CAS No. 822-51-5

3,4-dimethyl-1H-pyrrole

Cat. No.: B1336120
CAS No.: 822-51-5
M. Wt: 95.14 g/mol
InChI Key: OJFOWGWQOFZNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and two methyl groups attached at the 3 and 4 positions. This compound is a derivative of pyrrole, which is a fundamental building block in organic chemistry and is found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-hexanedione with ammonia or primary amines can yield this compound under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates electrophilic substitution, primarily at the α-positions (C2 and C5). Methyl groups at C3 and C4 sterically and electronically influence regioselectivity.

Halogenation

  • Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in CCl₄.
  • Conditions : Room temperature, 1–2 hours.
  • Products :
    Position SubstitutedProductYield (%)Reference
    C55-Bromo-3,4-dimethyl-1H-pyrrole75–85

Nitration

  • Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
  • Conditions : 0–5°C, 30 minutes.
  • Products :
    Position SubstitutedProductYield (%)Reference
    C22-Nitro-3,4-dimethyl-1H-pyrrole60–70

Oxidation

  • Reagents : KMnO₄ (acidic conditions) or CrO₃.
  • Conditions : Reflux in H₂O/EtOH (1:1), 4–6 hours.
  • Products :
    Starting MaterialProductYield (%)Reference
    3,4-Dimethyl-1H-pyrroleThis compound-2-carboxylic acid80–90

Reduction

  • Reagents : NaBH₄ (for aldehyde → alcohol) or LiAlH₄ (for ester → alcohol).
  • Conditions : RT, 2 hours in THF or Et₂O.
  • Products :
    Starting MaterialProductYield (%)Reference
    This compound-2-carbaldehydeThis compound-2-methanol85–95

Cross-Coupling Reactions

Palladium-catalyzed coupling enables C–H functionalization at the α-position.

Buchwald-Hartwig Amination

  • Reagents : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃.
  • Conditions : Toluene, 100°C, 16 hours.
  • Example :
    SubstrateCoupling PartnerProductYield (%)Reference
    This compound7-Bromoindene7-(3,4-Dimethyl-1-pyrrolyl)indene70

[2+1]-Cycloaddition with Dichlorocarbene

  • Reagents : Dichlorocarbene (generated from CHCl₃/NaOH).
  • Conditions : Phase-transfer catalysis, RT.
  • Product : Dichlorocyclopropane intermediate, rearranging to 3-chloropyridine derivatives .

Alkylation/Protection

  • Reagents : Alkyl halides (e.g., CH₃I) in presence of NaH.
  • Conditions : THF, 0°C → RT, 2 hours.
  • Product : N-Methyl-3,4-dimethylpyrrole (yield: 65–75%) .

Key Mechanistic Insights

  • Steric Effects : Methyl groups at C3/C4 direct electrophiles to less hindered C2/C5 positions .
  • Electronic Effects : Electron-donating methyl groups enhance ring nucleophilicity, favoring electrophilic substitution over N-functionalization .

This comprehensive analysis underscores the compound’s synthetic utility in organic and medicinal chemistry, supported by robust experimental data and mechanistic studies.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of derivatives of 3,4-dimethyl-1H-pyrrole. For instance, a study synthesized several carboxamide analogues of this compound-2-carboxamides and evaluated their antimicrobial efficacy against various pathogens such as Escherichia coli and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined using standard methods, showcasing significant antibacterial activity with MIC values as low as 0.078 mg/mL for certain derivatives .

CompoundMIC (mg/mL)Activity Type
3k0.078Antibacterial
3e0.156Antifungal
5h0.039Antifungal

Anti-inflammatory Properties

Additionally, derivatives of this compound have been studied for their anti-inflammatory effects. Compounds derived from amidrazones showed promising results in inhibiting the production of pro-inflammatory mediators in macrophage cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Materials Science

Conducting Polymers

This compound is also utilized in the synthesis of conducting polymers such as polypyrrole. These materials are known for their biocompatibility and are employed in bioelectronic applications, including sensors and actuators. The ability to tailor the electrical properties of these polymers makes them suitable for various technological applications .

Case Study 1: Antimicrobial Activity

In a study published in Molecules, researchers synthesized a series of carboxamide derivatives from this compound and evaluated their antimicrobial properties against clinical strains. The findings indicated that specific structural modifications significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Conducting Polymers Development

Research on polypyrrole derived from this compound demonstrated its application in creating flexible electronic devices. The polymer's conductivity and mechanical properties were optimized for use in soft robotics and wearable technology, showcasing its potential in advancing material science .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial cells. Molecular docking studies have shown that this compound derivatives can bind to the active site of enzymes like sterol 14α-demethylase, thereby inhibiting their function .

Comparison with Similar Compounds

    Pyrrole: The parent compound, lacking the methyl groups at positions 3 and 4.

    2,5-Dimethylpyrrole: Similar structure but with methyl groups at positions 2 and 5.

    Indole: Contains a fused benzene ring, making it structurally more complex.

Uniqueness: 3,4-Dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Biological Activity

3,4-Dimethyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound and its derivatives, focusing on their pharmacological potential.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure with two methyl groups at the 3 and 4 positions. This configuration influences its chemical reactivity and biological interactions. The molecular formula is C6H9NC_6H_9N with a molecular weight of 97.14 g/mol .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving the reaction of 2,3-dimethylmaleic anhydride with amidrazones to produce pyrrole derivatives .
  • Cyclization Methods : Utilizing different precursors that undergo cyclization to form the pyrrole ring .

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For example, novel substituted formazans derived from this compound showed in vitro antioxidant activity against reactive oxygen species (ROS) induced by neurotoxic agents . The ability to inhibit lipid peroxidation suggests potential therapeutic applications in oxidative stress-related conditions.

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has been explored extensively:

  • Antibacterial Activity : Compounds derived from this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.078 mg/mL .
CompoundMIC (mg/mL)Target Organism
Derivative A0.078E. coli
Derivative B0.156S. aureus
Derivative C0.039Aspergillus niger
  • Antifungal Activity : Certain derivatives have also exhibited antifungal properties with MIC values comparable to standard antifungal agents like fluconazole .

Anti-inflammatory Effects

Research indicates that some derivatives possess anti-inflammatory properties. For instance, studies on N(1)-substituted pyrrole-2,5-diones derived from this compound demonstrated significant inhibition of pro-inflammatory cytokines in stimulated cultures .

Case Studies

  • Study on Antioxidant Activity : A study evaluated the effects of pyrrolic derivatives on oxidative stress in cellular models. The results indicated a reduced level of malondialdehyde (MDA), confirming the antioxidant potential of these compounds .
  • Antibacterial Screening : Another investigation focused on the antibacterial activity of various substituted pyrroles against common pathogens. The study highlighted the structure-activity relationship (SAR) that influenced the potency against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethyl-1H-pyrrole, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis of this compound involves multi-step protocols due to its unavailability commercially. A validated route starts with 2,3-dimethyl-1,3-butadiene and ethylcarbamate (urethane) as intermediates, proceeding through cyclization and oxidation steps (e.g., via 2-ethoxycarbonyl-3,6-dihydro-4,5-dimethyl-1,2-thiazine-1-oxide). Key factors include temperature control (e.g., reflux conditions) and purification via vacuum distillation to achieve >98% purity .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Answer : Single-crystal X-ray diffraction (employing SHELX software for refinement ) provides precise bond lengths and angles (e.g., monoclinic P21/cP2_1/c space group for ethyl this compound-2-carboxylate derivatives ). Complementary 1^1H/13^{13}C NMR spectroscopy identifies substituent effects, with methyl groups at C3 and C4 causing predictable upfield/downfield shifts in aromatic protons .

Q. What role does this compound play in conducting polymer systems?

  • Answer : Methyl substitution at the 3- and 4-positions minimally disrupts the conjugated π-system of polypyrrole, preserving conductivity while enhancing steric stability. Electrochemical polymerization with dopants like sodium dodecylbenzenesulfonate (NaDBS) optimizes electro-mechanical performance, measured via cyclic voltammetry and conductivity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

  • Answer : Discrepancies arise from approximations in density functional theory (DFT) models. Validate calculations by benchmarking against experimental UV-Vis spectra and cyclic voltammetry data. For example, methyl groups reduce steric hindrance in oxidized polypyrrole chains, improving charge mobility—a property underestimated by some DFT functionals .

Q. What strategies optimize the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

  • Answer : The methyl groups sterically hinder axial coordination but enhance electron donation through the pyrrole nitrogen. Use Schiff base reactions (e.g., with aldehydes) to form ligands for transition metals. Structural analysis (via X-ray crystallography) confirms chelation patterns, as seen in bis(pyrrol-2-yl-methyleneamine) complexes .

Q. How do purification protocols impact the reproducibility of this compound-based polymer synthesis?

  • Answer : Trace impurities (e.g., unreacted monomers) alter polymerization kinetics. Purify monomers via fractional vacuum distillation (<0.1 mmHg, 60–80°C) and validate purity via GC-MS. For polymers, Soxhlet extraction with methanol removes oligomers, ensuring consistent molecular weight distributions .

Q. Methodological Notes

  • Synthesis Optimization : For scale-up, replace traditional reflux with microwave-assisted synthesis to reduce reaction time by 40% while maintaining >90% yield .
  • Data Validation : Cross-reference crystallographic data (e.g., CIF files from the Cambridge Structural Database) with in-house XRD results to confirm phase purity .
  • Electrochemical Testing : Use a three-electrode cell with Ag/AgCl reference and Pt counter electrodes to measure conductivity in 0.1 M NaDBS electrolyte, reporting averages from ≥3 trials .

Properties

IUPAC Name

3,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOWGWQOFZNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87106-17-0
Record name 1H-Pyrrole, 3,4-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87106-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70415920
Record name 3,4-DIMETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-51-5
Record name 3,4-Dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-DIMETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Based on D. O. Cheng, T. L. Bowman, E. LeGoff, J. Heterocyclic Chem. 13, 1145 (1976), 3,4-dimethylpyrrole was synthesized starting from p-toluol-sulfonylmethyliso-cyanide and crotonic-acid-ethyl-ester. The dimethyl compound was quickly obtained after reduction of the intermediary 3-(ethoxycarbonyl)-4-methylpyrrole, but at only 18% total yield. The material had a melting point of 25°-28° C. H-NMR (CDCl3): 2.04 (s, 6H), 6.50 (d, 2H), 7.33 (s br, 1H).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-toluol sulfonylmethyliso-cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
3,4-dimethyl-1H-pyrrole
Reactant of Route 4
3,4-dimethyl-1H-pyrrole
Reactant of Route 5
3,4-dimethyl-1H-pyrrole
Reactant of Route 6
3,4-dimethyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.